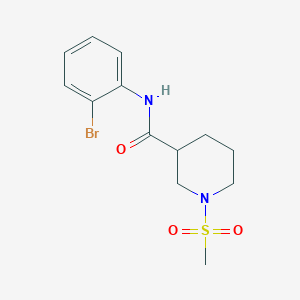
N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide, commonly known as CEP or Etazolate, is a synthetic compound that belongs to the pyrazole class of drugs. It was first synthesized in the late 1970s as a potential anxiolytic agent. Later, it was found to have a wide range of pharmacological activities, including anticonvulsant, neuroprotective, and anti-inflammatory effects.
Mécanisme D'action
The exact mechanism of action of CEP is not fully understood. However, it is believed to act by modulating the activity of the GABAergic system, which is the major inhibitory neurotransmitter system in the brain. CEP enhances the binding of GABA to its receptor, thereby increasing the inhibitory tone in the brain. This leads to a decrease in neuronal excitability and a reduction in seizure activity.
Biochemical and Physiological Effects:
CEP has been shown to have a number of biochemical and physiological effects. It increases the levels of GABA in the brain, which leads to a decrease in neuronal excitability. CEP also increases the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons. In addition, CEP has been found to have antioxidant properties, which can protect against oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
CEP has several advantages for lab experiments. It is relatively easy to synthesize and is available in high purity. It has been extensively studied in animal models of epilepsy and neurotoxicity, and its pharmacological activities are well characterized. However, CEP has some limitations for lab experiments. It has poor water solubility, which can make it difficult to administer in vivo. In addition, its pharmacokinetic properties are not well understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on CEP. One area of interest is the development of new formulations of CEP that improve its solubility and pharmacokinetic properties. Another area of interest is the investigation of the potential therapeutic applications of CEP in neurological disorders, such as epilepsy, Alzheimer's disease, and Parkinson's disease. Finally, the elucidation of the exact mechanism of action of CEP could lead to the development of new drugs that target the GABAergic system for the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of CEP involves the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of sodium ethoxide to form 4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid ethyl ester. The ester is then treated with hydrazine hydrate to obtain CEP in high yield and purity.
Applications De Recherche Scientifique
CEP has been extensively studied for its pharmacological activities. It has been shown to have anticonvulsant effects in animal models of epilepsy. CEP also exhibits neuroprotective effects against various neurotoxic agents, including glutamate, kainic acid, and hydrogen peroxide. In addition, CEP has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-1β.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-2-16-8-7-11(15-16)12(17)14-10-5-3-9(13)4-6-10/h3-8H,2H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWYSTOEVYZCDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,4-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5354583.png)
![1-methyl-1'-[(3-methyl-1H-pyrazol-5-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5354585.png)
![5-[(2-methoxyphenoxy)methyl]-N-(1-methylbutyl)-1H-pyrazole-3-carboxamide](/img/structure/B5354587.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-6-chloropyridazin-3-amine](/img/structure/B5354590.png)
![4-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5354595.png)


![N-cyclopropyl-2-({5-[4-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5354612.png)
![7-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5354637.png)
![2-{2-chloro-4-[(cyclopropylamino)methyl]-6-ethoxyphenoxy}acetamide hydrochloride](/img/structure/B5354642.png)
![4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-nitrophenyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5354669.png)



